HMR 1556: An In-depth Technical Guide on the Mechanism of Action of a Selective IKs Blocker
HMR 1556: An In-depth Technical Guide on the Mechanism of Action of a Selective IKs Blocker
For Researchers, Scientists, and Drug Development Professionals
Abstract
HMR 1556 is a chromanol derivative recognized for its potent and highly selective blockade of the slow component of the delayed rectifier potassium current (IKs). This current, integral to the repolarization phase of the cardiac action potential, is generated by the interaction of the pore-forming α-subunit KCNQ1 and the auxiliary β-subunit KCNE1. The precise and selective nature of HMR 1556 has established it as an invaluable pharmacological tool for dissecting the physiological and pathophysiological significance of the IKs channel. This technical guide provides a comprehensive examination of HMR 1556, detailing its mechanism of action, quantitative data on its activity, explicit experimental protocols for its characterization, and visual representations of associated pathways and workflows.
Core Mechanism of Action
HMR 1556, with the chemical name (3R,4S)-(+)-N-[3-hydroxy-2,2-dimethyl-6-(4,4,4-trifluorobutoxy)chroman-4-yl]-N-methylmethanesulfonamide, exerts its inhibitory effect by directly binding to the KCNQ1/KCNE1 channel complex. This binding event obstructs the channel's pore, thereby preventing the outward flow of potassium ions during the plateau phase of the cardiac action potential. The reduction in the repolarizing IKs current leads to a prolongation of the action potential duration (APD). This modulation of cardiac repolarization is a hallmark of Class III antiarrhythmic agents and underscores the therapeutic potential and experimental utility of HMR 1556. The effect of HMR 1556 on APD can be particularly pronounced under conditions of β-adrenergic stimulation, which is known to enhance the IKs current.
Quantitative Data
The potency and selectivity of HMR 1556 have been rigorously characterized across various preclinical models. The following tables provide a consolidated summary of the key quantitative data, facilitating comparative analysis.
Table 1: Inhibitory Potency (IC50) of HMR 1556 on Cardiac Ion Currents
| Ion Current | Species/Cell Type | IC50 (nM) | Reference(s) |
| IKs | Canine Ventricular Myocytes | 10.5 | [1][2] |
| Guinea Pig Ventricular Myocytes | 34 | [1][2][3] | |
| IKr | Canine Ventricular Myocytes | 12,600 | [4] |
| Ito | Canine Ventricular Myocytes | 33,900 | |
| ICa,L | Canine Ventricular Myocytes | 27,500 | [4] |
| IK1 | Canine Ventricular Myocytes | >50,000 |
Table 2: Electrophysiological Effects of HMR 1556
| Parameter | Experimental Model | Concentration | Effect | Reference(s) |
| Action Potential Duration (APD90) | Guinea Pig Ventricular Myocytes | 1 µM | 19-27% prolongation | [5] |
| APD90 with Isoproterenol | Guinea Pig Ventricular Myocytes | 1 µM | 35-47% prolongation | [5] |
| Monophasic APD (MAPD90) | Langendorff-perfused Guinea Pig Hearts | 0.1-1 µM | 3-10% prolongation | [5] |
| QTc Interval | Conscious Dogs (Oral Admin.) | 3-30 mg/kg | Dose-dependent prolongation | |
| Ventricular Effective Refractory Period | In vivo Dog Model | - | Increased by 27 ± 6% |
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilized in the characterization of HMR 1556.
Whole-Cell Patch-Clamp Electrophysiology for IKs Measurement
This protocol outlines the procedure for recording IKs from isolated ventricular myocytes and assessing the inhibitory effect of HMR 1556.
1. Cell Isolation:
- Single ventricular myocytes are enzymatically isolated from the heart of the chosen species (e.g., guinea pig, canine).
- The heart is cannulated and retrogradely perfused with a collagenase-containing solution to digest the extracellular matrix.
- Myocytes are then mechanically dispersed and stored in a high-potassium solution.
2. Solutions:
- Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP. Adjust pH to 7.2 with KOH.
- External (Bath) Solution (Tyrode's Solution, in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH. To isolate IKs, other currents can be blocked using specific inhibitors (e.g., nifedipine for ICa,L).
3. Electrophysiological Recording:
- Myocytes are placed in a recording chamber on an inverted microscope stage and superfused with the external solution at 36-37°C.
- Patch pipettes (2-4 MΩ resistance) are filled with the internal solution.
- A gigaohm seal is formed between the pipette tip and the cell membrane, and the whole-cell configuration is established.
4. Voltage-Clamp Protocol:
- The cell membrane potential is held at -80 mV.
- To elicit IKs, a long depolarizing pulse (e.g., to +30 mV for 2-5 seconds) is applied to activate the channels.
- This is followed by a repolarizing step (e.g., to 0 mV) to measure the characteristic IKs tail current.
5. Drug Application and Data Analysis:
- HMR 1556 is dissolved in a suitable solvent (e.g., DMSO) and diluted to the final desired concentrations in the external solution.
- A baseline IKs recording is obtained.
- The cell is then perfused with increasing concentrations of HMR 1556, and the IKs is recorded at each concentration.
- The percentage of current inhibition is calculated relative to the baseline.
- A concentration-response curve is generated, and the IC50 value is determined by fitting the data to a Hill equation.
Langendorff-Perfused Heart Model for Action Potential Duration Measurement
This ex vivo protocol is used to evaluate the effects of HMR 1556 on the electrophysiology of the whole heart.
1. Heart Preparation:
- The heart is rapidly excised from an anesthetized and heparinized animal (e.g., rabbit, guinea pig) and placed in ice-cold cardioplegic solution.
- The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion.
2. Perfusion:
- The heart is perfused with a warmed (37°C) and oxygenated (95% O2 / 5% CO2) Krebs-Henseleit solution at a constant pressure or flow rate.
3. Electrophysiological Measurements:
- Monophasic action potential (MAP) recording catheters are placed on the ventricular epicardium to record action potentials.
- The heart can be paced at various cycle lengths using stimulating electrodes.
4. Experimental Procedure:
- A stabilization period is allowed after mounting the heart.
- Baseline MAPs are recorded at different pacing cycle lengths.
- HMR 1556 is infused into the perfusate at the desired concentrations.
- MAPs are recorded again to determine the effect of HMR 1556 on APD (typically measured at 90% repolarization, APD90).
5. Data Analysis:
- The change in APD90 from baseline is calculated for each concentration of HMR 1556 and at each pacing cycle length.
- This allows for the assessment of the drug's effect on ventricular repolarization.
Visualizations
The following diagrams, generated using the DOT language, illustrate key aspects of HMR 1556's mechanism of action and the experimental workflows used for its characterization.
Caption: HMR 1556 signaling pathway.
Caption: Patch-clamp experimental workflow.
Caption: Logical flow of HMR 1556's action.
References
- 1. HMR 1556 | Voltage-gated Potassium (KV) Channels | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. Blockade of IKs by HMR 1556 increases the reverse rate-dependence of refractoriness prolongation by dofetilide in isolated rabbit ventricles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HMR 1556, a potent and selective blocker of slowly activating delayed rectifier potassium current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of IKs channels by HMR 1556 - PubMed [pubmed.ncbi.nlm.nih.gov]
